molecular formula C13H17N3 B018828 4-((4-甲基哌嗪-1-基)甲基)苯甲腈 CAS No. 125743-63-7

4-((4-甲基哌嗪-1-基)甲基)苯甲腈

货号 B018828
CAS 编号: 125743-63-7
分子量: 215.29 g/mol
InChI 键: IVSYNRMJMLDSIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and its derivatives typically involves direct reductive alkylation of 1-methylpiperazine, showcasing a straightforward and efficient approach with high yields. Koroleva et al. (2012) detailed a practical synthesis method yielding the key precursor for imatinib through this process in 95–99% yields, highlighting the method's scalability for large-scale production (Koroleva et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives has been investigated through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their composition and structural integrity. These analyses are crucial for the development of pharmaceuticals, ensuring the correct molecular framework is obtained for desired biological activities.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, forming the backbone for the synthesis of a wide array of bioactive molecules. Its ability to undergo nucleophilic substitution reactions, as shown in the synthesis of pyridine-3-carbonitrile derivatives, underscores its versatility in medicinal chemistry applications (Mishriky & Moustafa, 2013).

科学研究应用

  1. 它可用于合成新型苯并[5,6]环庚[1,2-b]噻吩和噻吩并[3,2-c]苯并氮杂菲衍生物 (Kohara 等人, 2002).

  2. 它是抗白血病药物伊马替尼合成的关键中间体 (Koroleva 等人, 2011).

  3. 该化合物的衍生物显示出作为鞘氨醇 1-磷酸裂解酶活性位点抑制剂的潜力,可用于治疗多发性硬化症 (Weiler 等人, 2014).

  4. 其合成形式为 4-((4-甲基哌嗪-1-基)甲基)苯甲酸二盐酸盐在有机合成和吸附研究中具有潜在应用 (陆晓琴, 2010).

  5. 该化合物是一种有效的抗炎剂,并在疼痛模型中表现出抗伤害感受活性 (Altenbach 等人, 2008).

  6. 4-((4-氯嘧啶-2-基)氨基)苯甲腈是一种相关化合物,是二芳基嘧啶 HIV-1 逆转录酶抑制剂及其衍生物的重要中间体 (居秀丽, 2015).

  7. 4-(4-甲基哌嗪-1-基)噻吩并[2,3-b][1,5]苯并恶杂环己酮是洛沙平(一种有效的抗精神病药物)的噻吩类似物,表现出有效的抗精神病活性 (Kohara 等人, 2002).

  8. 其合成为 4-((4-甲基哌嗪-1-基)甲基)苯甲酸,可大规模生产,是伊马替尼的关键前体 (Koroleva 等人, 2012).

  9. 合成的含有哌嗪或吗啉骨架的苯并咪唑表现出高抗氧化活性和葡萄糖苷酶抑制潜力,表明具有潜在的治疗应用 (Özil 等人, 2018).

  10. 2-((4-芳基哌嗪-1-基)甲基)苯甲腈衍生物已被确定为具有新型作用机制的口服 HCV 抑制剂,显示出作为单一或联合治疗潜力的进入抑制剂 (Xin-bei Jiang 等人, 2020).

  11. 由该化学物质合成的化合物被测试和评估为抗菌剂 (Al‐Azmi & Mahmoud, 2020).

  12. 从中衍生的化合物 57 在角叉菜胶诱导的爪水肿模型中具有显着的抗炎特性 (Smits 等人, 2008).

安全和危害

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSYNRMJMLDSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428764
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

CAS RN

125743-63-7
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under the argon atmosphere, 4-methylpiperazine (2.00 g, 20.0 mmole) and potassium carbonate (3.41 g, 24.7 mole) were added to a solution of 4-cyanobenzyl bromide (3.20 g, 16.3 mole) in tetrahydrofuran (30 ml). After stirring at room temperature for 18 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water followed by a saturated aqueous saline, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-(4-methyl-1-piperazinylmethyl)benzonitrile as a colorless crystalline powder (1.49 g, 42.4%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Citations

For This Compound
4
Citations
S Mokhtari, M Mosaddegh, MH Moghadam… - Iranian Journal of …, 2012 - ncbi.nlm.nih.gov
The assessment of the degree or rate of cellular proliferation and cell viability is critical for the assessment of the effects of drugs on both normal and malignant cell populations. In the …
Number of citations: 18 www.ncbi.nlm.nih.gov
WH Malki, AM Gouda, HEA Ali, R Al-Rousan… - European Journal of …, 2018 - Elsevier
Protein kinases are promising therapeutic targets for cancer therapy. Here, we applied multiple approaches to optimize the potency and selectivity of our reported alloxazine scaffold. …
Number of citations: 21 www.sciencedirect.com
W Dong - 2023 - search.proquest.com
Studies have found that the three-dimensionality of a drug candidate has a positive correlation with success in clinical trials, which revitalizes general interest in installing C SP 3-…
Number of citations: 0 search.proquest.com
S Mokhtari, AN Shirazi, RK Tiwari, K Parang… - Med chem, 2015 - auhs.edu
Synthesis of 3-Arylidene and 3-Arylimine Oxindole Derivatives and Evaluation of Their Src Kinase Inhibitory and Antiproliferativ Page 1 Mokhtari et al., Med chem 2015, 5:6 DOI: 10.4172…
Number of citations: 2 www.auhs.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。